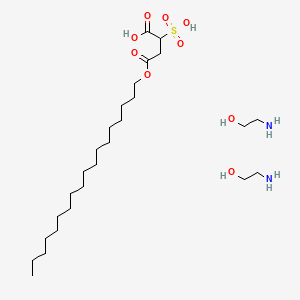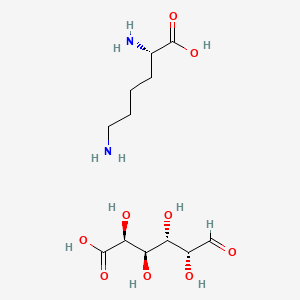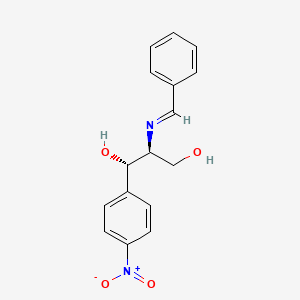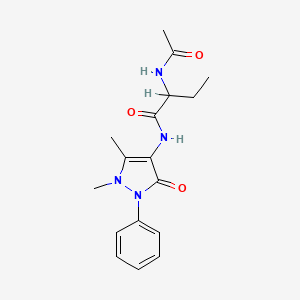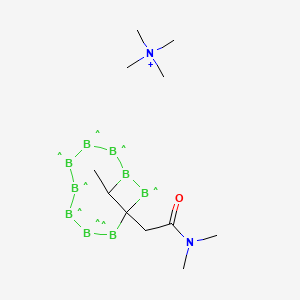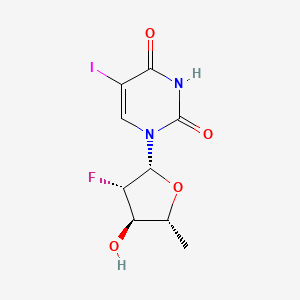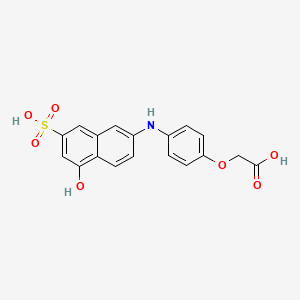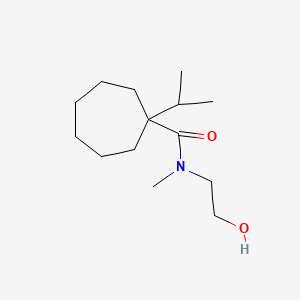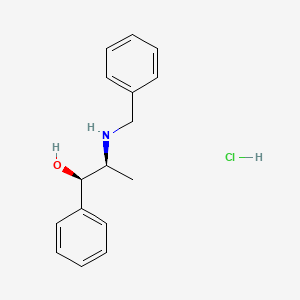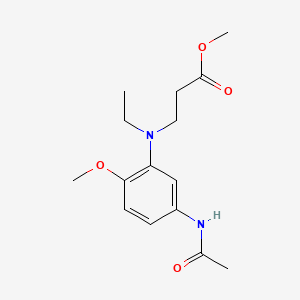
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of an acetylamino group, a methoxy group, and an ethyl-beta-alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate typically involves multiple steps. One common method includes the acetylation of 5-amino-2-methoxybenzoic acid, followed by esterification with N-ethyl-beta-alanine. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions. For instance, the acetylation step may involve the use of acetic anhydride in the presence of a base such as pyridine, while the esterification step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the acetylamino group can produce an amino derivative .
Scientific Research Applications
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features but different functional groups.
Methyldiethanolamine: A tertiary amine with similar chemical properties but different applications.
5-MeO-MiPT: A tryptamine derivative with similar methoxy and methyl groups but different biological activities .
Uniqueness
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93805-19-7 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl 3-(5-acetamido-N-ethyl-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-5-17(9-8-15(19)21-4)13-10-12(16-11(2)18)6-7-14(13)20-3/h6-7,10H,5,8-9H2,1-4H3,(H,16,18) |
InChI Key |
KNYQDMRTXCOQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=C(C=CC(=C1)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


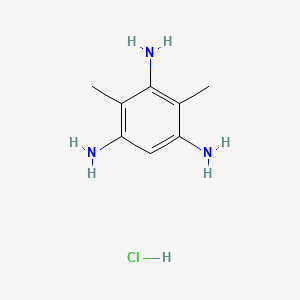
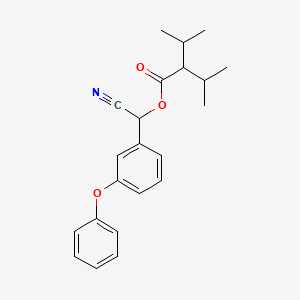
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

